![molecular formula C28H23ClN2O7 B2710806 2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,5-dimethoxyphenyl)acetamide CAS No. 866342-02-1](/img/structure/B2710806.png)
2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,5-dimethoxyphenyl)acetamide
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Description
Scientific Research Applications
Structural and Fluorescent Properties
Studies on related amide-containing isoquinoline derivatives have explored their structural aspects, including the formation of salts and inclusion compounds, which are significant for understanding the chemical behavior and potential applications in designing new materials or drugs. For instance, the research has shown that certain amide derivatives form gels or crystalline solids upon treatment with various acids, and these structures exhibit unique fluorescent properties upon interaction with specific compounds or upon protonation (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Chemical Reactions
Another area of interest is the synthesis of novel compounds through reactions involving quinoline derivatives. For example, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides have been synthesized via the Passerini three-component reaction, highlighting the versatility of quinoline derivatives in organic synthesis and their potential for generating new molecules with diverse biological activities (Taran, Ramazani, Joo, Ślepokura, & Lis, 2014).
Therapeutic Potential
The therapeutic efficacy of related anilidoquinoline derivatives has been evaluated, showing significant antiviral and antiapoptotic effects in vitro. Such studies underscore the potential medical applications of quinoline derivatives in treating viral infections and related conditions (Ghosh et al., 2008).
Antimicrobial Activity
Quinoline derivatives have also been studied for their antimicrobial properties. For instance, certain 2-(quinolin-4-yloxy)acetamides have shown potent in vitro inhibition of Mycobacterium tuberculosis growth, including against drug-resistant strains, indicating their potential as candidates for developing new tuberculosis treatments (Pissinate et al., 2016).
properties
IUPAC Name |
2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClN2O7/c1-35-18-7-8-23(36-2)21(11-18)30-26(32)15-31-14-20(27(33)16-3-5-17(29)6-4-16)28(34)19-12-24-25(13-22(19)31)38-10-9-37-24/h3-8,11-14H,9-10,15H2,1-2H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWMUTAHDCCRFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,5-dimethoxyphenyl)acetamide |
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